
5-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride
Overview
Description
5-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, which includes an aminomethyl group and a carboxamide group attached to a pyridine ring, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyridine ring, which can be derived from commercially available pyridine derivatives.
Carboxamidation: The carboxamide group is introduced by reacting the aminomethylated pyridine with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Hydrochloride Formation: The final step involves the conversion of the free base
Biological Activity
5-(Aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride, commonly referred to as a derivative of pyridine, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a pyridine ring substituted with an aminomethyl group and a carboxamide moiety. The synthesis typically involves the following steps:
- Starting Material : 2-pyridinecarboxylic acid.
- Reagents : Formaldehyde and methylamine.
- Condition : Reaction under acidic conditions to promote the formation of the amide.
This synthetic route allows for the introduction of various functional groups, which can be modified for enhanced biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The aminomethyl group enhances its binding affinity to these targets, potentially leading to:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : It can influence receptor-mediated signaling, affecting processes such as cell proliferation and apoptosis.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In vitro assays demonstrated that derivatives of pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The compound's structural modifications play a crucial role in enhancing its potency against these malignancies .
- A study reported that compounds similar to this compound showed IC50 values in the low micromolar range against cancer cell lines, indicating promising anticancer activity .
Study on Cytotoxicity
In a notable case study, researchers synthesized a series of pyridine derivatives, including this compound, and evaluated their cytotoxic effects on L1210 leukemia cells. The results indicated that certain derivatives significantly inhibited cell growth with IC50 values ranging from 1.0 to 1.4 µM when administered at specific dosages .
Compound | IC50 (µM) | Cancer Type |
---|---|---|
This compound | 1.3 | L1210 leukemia |
5-(methylamino)-pyridine-2-carboxaldehyde thiosemicarbazone | 1.0 | Various solid tumors |
5-(allylamino)-pyridine-2-carboxaldehyde thiosemicarbazone | 1.4 | Breast cancer |
Mechanistic Insights
Further investigations into the mechanism revealed that these compounds could inhibit ribonucleotide reductase activity, essential for DNA synthesis in rapidly dividing cells. This inhibition leads to reduced proliferation rates in cancerous cells .
Therapeutic Applications
Given its biological activity, this compound is being explored for various therapeutic applications:
- Cancer Treatment : As a potential chemotherapeutic agent targeting specific types of cancer.
- Neurological Disorders : Due to its ability to cross the blood-brain barrier, it may be investigated for conditions like Alzheimer's disease.
- Anti-inflammatory Applications : The compound's structural features suggest it could modulate inflammatory pathways.
Scientific Research Applications
Biological Applications
The compound exhibits notable biological activities that are critical for its application in medicinal chemistry:
- Enzyme Modulation : It acts as a ligand in various biochemical assays, facilitating the study of enzyme interactions. The mechanism involves hydrogen bonding and π-π interactions with target proteins, which can lead to modulation of enzyme activity.
- Therapeutic Potential : Research indicates that this compound may have therapeutic effects against several diseases due to its ability to interact with specific biological targets. For instance, it has been studied for its potential role in treating conditions related to enzyme dysregulation.
Synthesis and Characterization
The synthesis of 5-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride typically involves multi-step organic reactions. Key steps include:
- Starting Materials : Utilizing pyridine derivatives as starting materials.
- Reagents : Employing reagents such as amines and carboxylic acids under controlled conditions.
- Purification : The final product is purified using techniques like recrystallization or chromatography to ensure high purity for biological testing.
The synthesis process can be summarized in the following table:
Step | Description |
---|---|
1 | Reaction of pyridine derivative with amine |
2 | Formation of carboxamide through coupling reactions |
3 | Purification via recrystallization |
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibacterial agent.
- Anti-inflammatory Effects : Research indicates that the compound can reduce pro-inflammatory cytokine levels in animal models, suggesting potential applications in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies have shown that it may inhibit tumor growth in certain cancer models by inducing apoptosis and inhibiting angiogenesis, which are critical pathways in cancer progression.
Chemical Reactions Analysis
Aminomethyl Group Oxidation
The primary amine (-CH₂NH₂) undergoes oxidation to form imines or nitriles under controlled conditions:
-
Reagent : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
-
Conditions : Aqueous acidic or neutral media at 50–80°C.
-
Product : Imine intermediates or nitriles via dehydrogenation.
Pyridine Ring Oxidation
The pyridine ring can be oxidized under harsh conditions, though this is less common due to aromatic stability.
Carboxamide Reduction
The carboxamide group (-CONHCH₃) is resistant to standard reducing agents but may be reduced under extreme conditions:
-
Reagent : Lithium aluminum hydride (LiAlH₄).
-
Conditions : Anhydrous tetrahydrofuran (THF) at reflux.
-
Product : Corresponding amine (-CH₂NHCH₃).
Aminomethyl Group Stability
The aminomethyl group remains intact under typical reduction protocols but may participate in reductive alkylation with aldehydes/ketones .
Electrophilic Aromatic Substitution
The pyridine ring undergoes substitution at electron-deficient positions (e.g., para to carboxamide):
Reagent | Position | Product | Conditions |
---|---|---|---|
Halogens (Cl₂, Br₂) | C-4 | 4-Halo-pyridine derivative | Lewis acid catalyst |
Nitration (HNO₃/H₂SO₄) | C-3 | 3-Nitro derivative | 0–5°C |
Nucleophilic Aminomethyl Modification
The aminomethyl group participates in:
-
Acylation : Acetic anhydride forms acetylated derivatives.
-
Schiff Base Formation : Reacts with aldehydes (e.g., formaldehyde) to generate imines .
Radical-Mediated Reactions
The compound can engage in nitrogen-centered radical (NCR) pathways, particularly under photolytic or thermal conditions :
Hofmann–Löffler–Freytag (HLF) Reaction
-
Mechanism :
Intermolecular Radical Addition
Acid/Base Hydrolysis
-
Carboxamide : Resists hydrolysis under mild conditions but cleaves in concentrated HCl at 100°C to yield pyridine-2-carboxylic acid.
-
Aminomethyl Group : Stable in neutral pH but may degrade under prolonged acidic/basic exposure.
Properties
IUPAC Name |
5-(aminomethyl)-N-methylpyridine-2-carboxamide;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.ClH/c1-10-8(12)7-3-2-6(4-9)5-11-7;/h2-3,5H,4,9H2,1H3,(H,10,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBCZWPGAYYUKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=C(C=C1)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1610471-47-0 | |
Record name | 5-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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